

Physical and chemical properties of Zinc naphthenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc naphthenate

Cat. No.: B8562873

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **Zinc Naphthenate**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc naphthenate (CAS No. 12001-85-3) is an organometallic compound, specifically a zinc salt of naphthenic acid.^[1] Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum.^[1] Due to its fungicidal, anti-microbial, and corrosion-inhibiting properties, **zinc naphthenate** sees extensive use as a wood preservative, a drier in paints and varnishes, and as an additive in lubricants.^{[2][3]} This document provides a comprehensive technical overview of the core physical and chemical properties of **zinc naphthenate**, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to support research and development activities.

Chemical Identity

Zinc naphthenate is not a single chemical entity but a mixture of zinc salts of various naphthenic acids. The general chemical structure consists of a central zinc ion (Zn^{2+}) coordinated to two naphthenate anions.

Identifier	Value	Reference
CAS Number	12001-85-3	[1][4]
Molecular Formula	C ₂₂ H ₁₄ O ₄ Zn (representative)	[5]
Molecular Weight	~407.7 g/mol (representative)	[5]
Synonyms	Naphthenic acid, zinc salt; Zinc bis(naphthalene-2-carboxylate)	[1][5]

Physical Properties

Zinc naphthenate is typically supplied as a viscous liquid or a solid, with its appearance and properties varying based on the specific composition of the naphthenic acids and the zinc concentration.[5][6]

Property	Value	Conditions	Reference
Appearance	Amber to brown, viscous liquid or solid.	Standard	[5][6]
Odor	Hydrocarbon-like.	Standard	[5]
Density	0.962 g/mL	25 °C	[4][6]
Melting Point	~100 °C	-	[4]
Refractive Index	n _{20/D} 1.4630	20 °C	[4][6]
Solubility	Very soluble in acetone and oils; insoluble in water.[2]	Standard	[2][5][7]
Zinc Content	8-10% (liquid form); 16% (solid form)	-	[5][6]

Chemical Properties

The chemical behavior of **zinc naphthenate** is dictated by the coordination of the zinc ion and the long hydrocarbon tails of the naphthenic acid moieties.

Property	Description	Reference
Stability	Stable under standard conditions. ^[4] Naphthenate salts are very stable in water under aerobic and abiotic conditions, with an estimated half-life of over three months. ^[5]	^{[4][5]}
Combustibility	Combustible when exposed to heat or flame. ^[5]	^[5]
Flash Point	≥ 30 °C	-
Decomposition	When heated to decomposition, it emits toxic fumes of zinc oxide. ^[5]	^[5]
Reactivity	Incompatible with strong oxidizing agents.	

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and toxicological assessment of **zinc naphthenate** are crucial for reproducible research.

Synthesis of Zinc Naphthenate via Precipitation

This protocol describes a common method for synthesizing **zinc naphthenate** through a double displacement (metathesis) reaction.^{[8][9]} The process involves two main stages: saponification of naphthenic acid to create a soluble salt, followed by precipitation with a soluble zinc salt.

Materials:

- Naphthenic Acid
- Sodium Hydroxide (NaOH)
- Zinc Sulfate ($ZnSO_4$) or other soluble zinc salt
- Deionized Water
- Organic Solvent (e.g., Toluene for washing)
- Reaction vessel with heating and stirring capabilities
- Filtration apparatus
- Drying oven

Procedure:

- Saponification:
 - Charge the reaction vessel with naphthenic acid.
 - Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring to form sodium naphthenate (a soap).
 - The reaction is typically exothermic. Maintain the temperature below boiling to prevent excessive foaming.[\[8\]](#)
- Metathesis Reaction:
 - Heat the sodium naphthenate solution to 90-95 °C to ensure good fluidity.[\[8\]](#)
 - Slowly add an aqueous solution of zinc sulfate to the vessel with vigorous stirring. A precipitate of **zinc naphthenate** will form.
 - The controlled, slow addition is critical to prevent the formation of large agglomerates that can trap unreacted sodium naphthenate.[\[8\]](#)
- Isolation and Purification:

- Allow the reaction to proceed for 1-2 hours to ensure completion.
- Cool the mixture and collect the **zinc naphthenate** precipitate by vacuum filtration.
- Wash the precipitate several times with hot deionized water to remove sodium sulfate byproduct.
- Perform a final wash with an organic solvent like toluene to remove any unreacted naphthenic acid.
- Dry the purified **zinc naphthenate** in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

Analysis of Zinc Content by EDTA Complexometric Titration (Adapted from ASTM D2613)

This method determines the zinc concentration in a sample of **zinc naphthenate**. The sample is dissolved, and the zinc ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA).[\[3\]](#)[\[10\]](#)

Materials:

- **Zinc Naphthenate** sample
- Toluene
- Isopropyl Alcohol
- Ammonia-Ammonium Chloride Buffer Solution (pH ~10)
- Eriochrome Black T indicator
- Standardized 0.05 M EDTA solution
- Burette, flasks, and other standard titration glassware

Procedure:

- Sample Preparation:
 - Accurately weigh a sample of **zinc naphthenate** (e.g., 0.2-0.3 g) into a 250 mL Erlenmeyer flask.
 - Add 25 mL of toluene and 25 mL of isopropyl alcohol to dissolve the sample. Gentle warming may be required.
- Titration:
 - Add 50 mL of the ammonia-ammonium chloride buffer solution to the flask.
 - Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color.
 - Titrate immediately with the standardized EDTA solution.
 - The endpoint is reached when the color changes from red to a clear blue. There should be no remaining reddish tinge.
- Calculation:
 - Calculate the percentage of zinc in the sample using the formula: Zinc, % = $(V \times M \times 6.537) / S$ Where:
 - V = Volume of EDTA solution used (mL)
 - M = Molarity of the EDTA solution
 - 6.537 = Molar mass of Zinc (g/mol) $\times (100 / 1000)$
 - S = Weight of the sample (g)

Acute Oral Toxicity Assessment (Based on OECD Test Guideline 420)

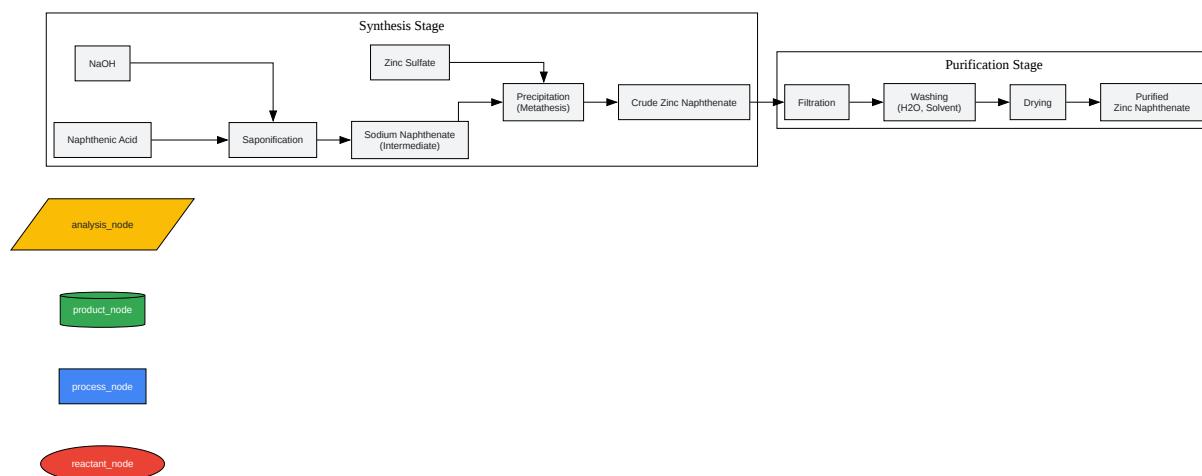
This protocol provides a framework for assessing the acute oral toxicity of **zinc naphthenate** using the Fixed Dose Procedure. This method aims to identify a dose causing evident toxicity

without lethality as the endpoint.[5][11][12]

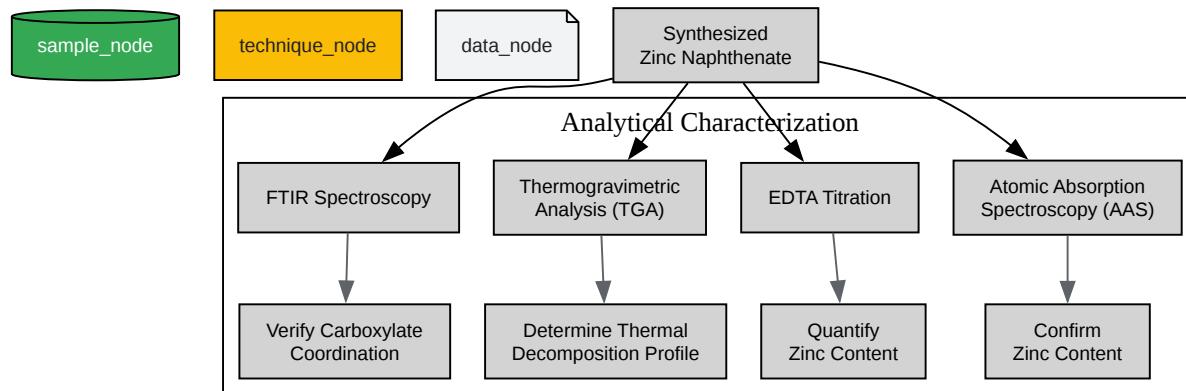
Test System:

- Species: Rat (typically female, as they are often slightly more sensitive).[4]
- Animals: Young, healthy adult animals, acclimatized for at least 5 days.
- Housing: Standard laboratory conditions with controlled temperature, humidity, and light cycle.
- Diet: Standard laboratory diet and water ad libitum.

Procedure:


- Dose Preparation: Prepare the test substance (**zinc naphthenate**), typically in a vehicle like corn oil.
- Sighting Study:
 - Administer a starting dose (e.g., 300 mg/kg) to a single fasted animal by oral gavage.[11]
 - Observe the animal for signs of toxicity. The outcome determines the starting dose for the main study. Fixed dose levels are 5, 50, 300, and 2000 mg/kg.[5]
- Main Study:
 - Dose a group of 5 fasted animals with the selected starting dose.[11]
 - Observe animals closely for the first few hours post-dosing and at least once daily for 14 days.[12]
 - Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior), body weight changes, and any instances of mortality.
- Endpoint:

- Based on the presence or absence of toxicity at a given dose, the substance can be classified according to the Globally Harmonised System (GHS).
- At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

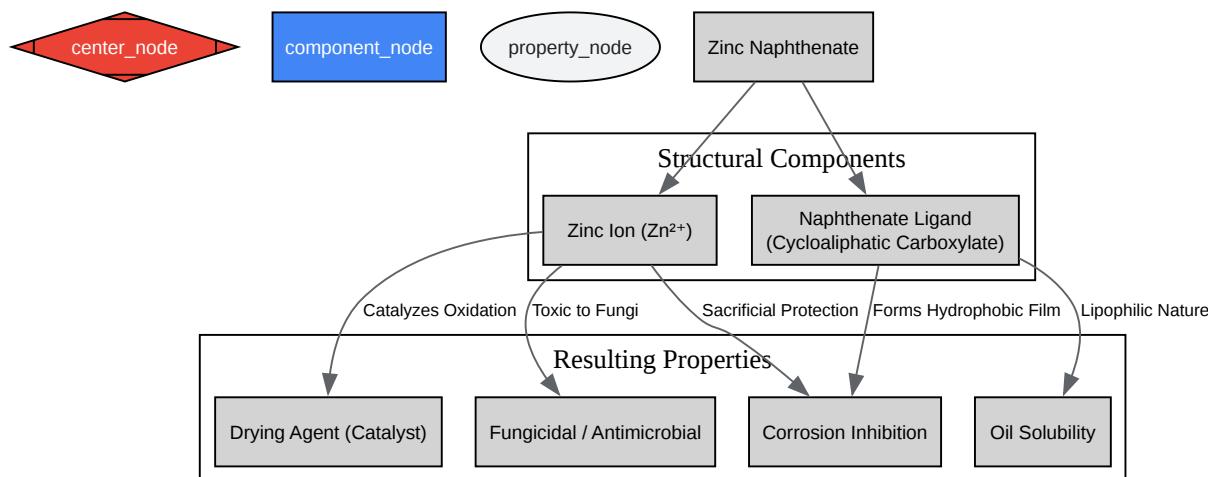

Mandatory Visualizations

Synthesis and Analysis Workflow

The following diagrams illustrate the logical flow for the synthesis and subsequent characterization of **zinc naphthenate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **zinc naphthenate** via the precipitation method.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the chemical characterization of **zinc naphthenate**.

Logical Relationships

This diagram illustrates the relationship between the structural components of **zinc naphthenate** and its primary functional properties, which are relevant in various applications, including potential drug development contexts (e.g., as an antifungal agent).

[Click to download full resolution via product page](#)

Caption: Relationship between **zinc naphthenate**'s structure and its key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. scribd.com [scribd.com]
- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 5. oecd.org [oecd.org]
- 6. Standard - Standard Test Method for Calcium or Zinc in Paint Driers by EDTA Method
ASTM D2613 - Svenska institutet för standarer, SIS [sis.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN205020075U - A reation kettle for producing zinc naphthenate - Google Patents
[patents.google.com]
- 9. Zinc naphthenate | C22H14O4Zn | CID 13879901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. infinitalab.com [infinitalab.com]
- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 12. testinglab.com [testinglab.com]
- To cite this document: BenchChem. [Physical and chemical properties of Zinc naphthenate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8562873#physical-and-chemical-properties-of-zinc-naphthenate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com